3-Aminonaphthalimide
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Overview
Description
3-Aminonaphthalimide is an organic compound derived from naphthalimide, characterized by the presence of an amino group at the third position of the naphthalimide structure. This compound is known for its fluorescent properties, making it a valuable tool in various scientific applications, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Aminonaphthalimide can be synthesized through several methods. One common approach involves the reduction of 3-nitronaphthalimide using reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or palladium on carbon (Pd/C) catalyzed hydrogenation . The reaction typically proceeds under mild conditions, yielding this compound as the primary product.
Industrial Production Methods: Industrial production of this compound often involves large-scale reduction processes using similar reducing agents. The choice of method depends on factors such as cost, efficiency, and environmental considerations .
Chemical Reactions Analysis
Types of Reactions: 3-Aminonaphthalimide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group in 3-nitronaphthalimide can be reduced to form this compound.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalimide ring, leading to halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid (HNO₃) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as tin(II) chloride (SnCl₂) and palladium on carbon (Pd/C) are frequently used.
Substitution: Halogenation and nitration reactions typically use reagents like chlorine (Cl₂) and nitric acid (HNO₃).
Major Products:
Oxidation: Nitro derivatives of naphthalimide.
Reduction: this compound.
Substitution: Halogenated or nitrated naphthalimide derivatives.
Scientific Research Applications
3-Aminonaphthalimide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Aminonaphthalimide involves its interaction with molecular targets through its fluorescent properties. Upon absorption of light, the compound undergoes photoinduced internal charge transfer (ICT), leading to fluorescence emission . This property is exploited in various applications, such as imaging and sensing. In medicinal chemistry, its mechanism involves DNA intercalation and interaction with cellular proteins, leading to apoptosis in cancer cells .
Comparison with Similar Compounds
4-Aminonaphthalimide: Similar in structure but with the amino group at the fourth position.
1,8-Naphthalimide: Lacks the amino group but shares the naphthalimide core structure.
Uniqueness: 3-Aminonaphthalimide is unique due to its specific positioning of the amino group, which enhances its fluorescent properties and makes it particularly useful in applications requiring high sensitivity and specificity .
Properties
IUPAC Name |
5-aminobenzo[de]isoquinoline-1,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2/c13-7-4-6-2-1-3-8-10(6)9(5-7)12(16)14-11(8)15/h1-5H,13H2,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSWMKHWNNALEMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC3=C2C(=C1)C(=O)NC3=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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